2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
Description
2,5-Dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with methyl groups at the 2- and 5-positions of the benzene ring. The sulfonamide nitrogen is further linked to a 4-methylpyridin-2-yl group, introducing a heteroaromatic pyridine moiety. Sulfonamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .
Properties
IUPAC Name |
2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-4-5-12(3)13(8-10)19(17,18)16-14-9-11(2)6-7-15-14/h4-9H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNXSXDVFIGONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-methyl-2-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of 2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Structural Overview
The compound features a benzenesulfonamide structure characterized by a sulfonyl group attached to a benzene ring, with additional methyl and pyridine substitutions. Its molecular formula is and it exhibits significant chemical reactivity primarily through nucleophilic substitution reactions due to the sulfonamide group. This allows for further functionalization, enhancing its biological activity or altering pharmacokinetic properties.
Inhibition of Carbonic Anhydrase IX
One of the most notable applications of 2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is its role as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme linked to tumor growth and metastasis. By binding selectively to the active site of CA IX, this compound prevents the conversion of carbon dioxide to bicarbonate, which is crucial for maintaining pH balance in tumor microenvironments. This inhibition can lead to reduced tumor growth and enhanced efficacy of various cancer therapies.
Research Methodologies
To study the interaction between this compound and CA IX, several methodologies are employed:
- Surface Plasmon Resonance (SPR) : This technique measures the binding affinity of the compound to CA IX in real-time.
- Molecular Docking Simulations : These simulations predict how the compound interacts with the enzyme at a molecular level.
- Enzyme Kinetics : This approach assesses the rate of enzymatic reactions in the presence of the inhibitor, providing insights into its potency and mechanism of action.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Key Observations :
- Methyl vs.
- Heterocyclic Moieties : Pyridine (target compound) and imidazopyridine () differ in electronic properties; the latter’s fused-ring system may enhance binding affinity in biological targets .
- Functional Group Diversity : Bromine () and ethoxy () substituents introduce steric and electronic effects, impacting reactivity and interaction with biomolecules .
Computational and Analytical Insights
- Electronic Effects : Substituents like methyl (electron-donating) and bromine (electron-withdrawing) alter the sulfonamide’s electron density, influencing binding to target proteins .
Biological Activity
2,5-Dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural features, particularly the sulfonamide group and the pyridine ring, contribute to its potential as an antibacterial and anticancer agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H16N2O4S
- Molecular Weight : 308.35 g/mol
- IUPAC Name : 2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
The biological activity of 2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide primarily arises from its ability to inhibit various enzymes. The sulfonamide moiety mimics natural substrates, allowing it to bind to the active sites of enzymes such as carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. By inhibiting CA IX, the compound disrupts the conversion of carbon dioxide to bicarbonate, thus affecting pH regulation in tumor microenvironments and potentially reducing tumor proliferation.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Antibacterial Activity
- Anticancer Activity
-
Other Biological Activities
- Potential anti-inflammatory and antioxidant properties have been suggested but require further investigation.
- The compound's structure allows for further functionalization, enhancing its pharmacological profile.
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Pathway | Observed Effect |
|---|---|---|
| Antibacterial | Bacterial enzymes | Inhibition of growth in multiple strains |
| Anticancer | Carbonic anhydrase IX | Reduced tumor growth |
| Anti-inflammatory | Various pathways | Potential modulation of inflammatory responses |
Case Study: Antibacterial Efficacy
A study evaluated a series of N-substituted N-(4-methylpyridin-2-yl)benzenesulfonamides for antibacterial activity. The results indicated that 2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide exhibited moderate antibacterial effects with a notable inhibition zone against P. aeruginosa compared to standard antibiotics like ceftriaxone .
Case Study: Anticancer Potential
Research on the inhibition of CA IX by this compound demonstrated a significant reduction in cell viability in cancer cell lines. The study highlighted its potential as a therapeutic agent in combination with existing chemotherapeutics, underscoring its role in enhancing treatment efficacy against tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
